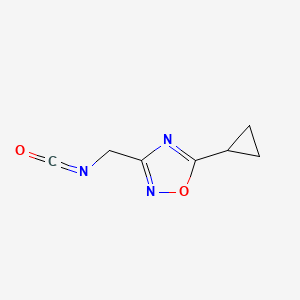
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, an isocyanatomethyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. For example, a three-step process involving oximation, chlorination, and cycloaddition can be developed in a continuous flow mode to produce the compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core structure of the original compound.
Applications De Recherche Scientifique
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The isocyanatomethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyclopropyl-3-isoxazolylmethanol
- 5-Cyclopropyl-3-phenylisoxazole
- 3-Ethyl-5-isoxazolylmethanol
Uniqueness
5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators .
Propriétés
Numéro CAS |
115618-79-6 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7N3O2/c11-4-8-3-6-9-7(12-10-6)5-1-2-5/h5H,1-3H2 |
Clé InChI |
WMRXQHMITJEKML-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NO2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
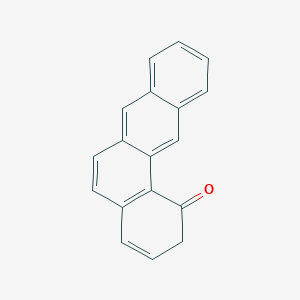
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
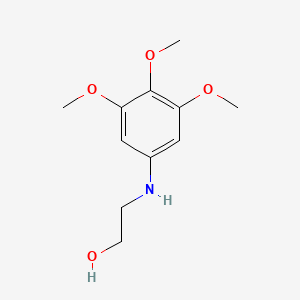


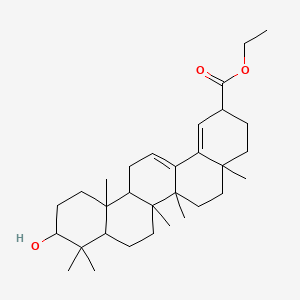
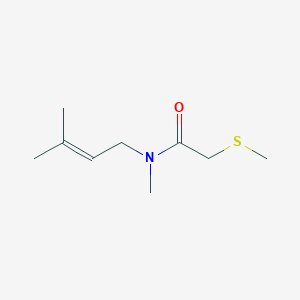
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
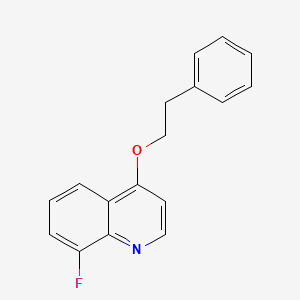
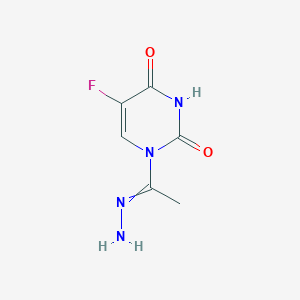
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
